2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-

Vue d'ensemble

Description

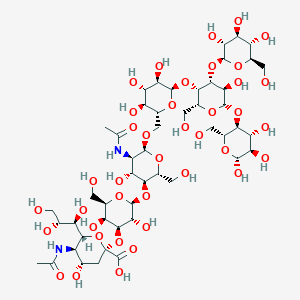

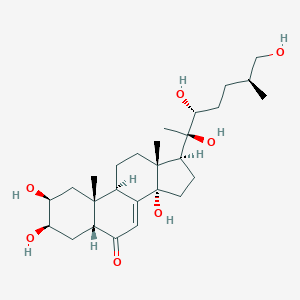

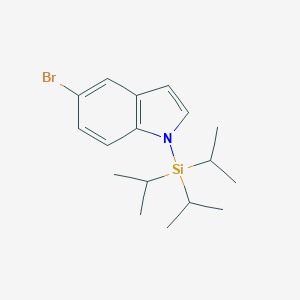

The compound "2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-" is a furanocoumarin derivative, a class of organic chemical compounds that are known for their wide range of biological properties. Furanocoumarins are typically characterized by a fused furan ring and a coumarin moiety, which contribute to their unique chemical behavior and potential therapeutic applications.

Synthesis Analysis

The synthesis of furanocoumarin derivatives often involves multi-step reactions that include etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation. For instance, a novel synthesis of 2-aroyl-7H-furo[3,2-g] benzopyran-7-ones was reported by condensing benzoyl derivatives with sodium benzyl acetate and acetic anhydride . Another study described the synthesis of 5H-benzofuro[3,2-c]furo[2,3-h] benzopyran-5-one, a pentacyclic ring system, through demethyl-cyclization . Additionally, a new synthetic method for methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One was proposed, starting from phloroglucinol and ethyl propiolate .

Molecular Structure Analysis

The molecular structure of furanocoumarin derivatives is complex and can be elucidated using various spectroscopic techniques. For example, the structure of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by IR and single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group . The molecular geometry and vibrational frequencies of this compound were also calculated using different theoretical methods, including semiempirical AM1 and PM3 methods, as well as Hartree-Fock and density functional theory .

Chemical Reactions Analysis

Furanocoumarin derivatives can undergo various chemical reactions, including electrophilic substitutions, protonation, catalytic hydrogenation, and reduction. For instance, furo[4,3,2-de] benzopyran underwent protonation in trifluoroacetic acid, catalytic hydrogenation with palladium on charcoal, and reduction by sodium and ethanol . These reactions demonstrate the compound's reactivity and the influence of its benzofuran and 4-methylenepyran properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanocoumarin derivatives are influenced by their molecular structure. The compound's reactivity, stability, and potential biological activity can be inferred from its physical properties, such as melting point, solubility, and crystalline structure, as well as its chemical properties, including acidity, basicity, and susceptibility to various chemical reactions. The molecular energy profile and thermodynamic properties of these compounds can be studied to understand their conformational flexibility and stability under different conditions .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound is a part of diverse chemical derivatives with significant biological properties. A notable study involved the synthesis of related derivatives, including pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, from the fungus Phellinus igniarius. These compounds, particularly phelligridins, have been identified to possess cytotoxicity against certain human cancer cell lines like A549 (lung cancer) and Bel7402 (liver cancer) (Mo et al., 2004). Another study describes a synthetic pathway for related compounds, emphasizing the significance of these derivatives in biological and chemical research (Halim & Ibrahim, 2022).

Cytotoxicity and Potential Anticancer Properties

The compound's derivatives have been explored for their cytotoxic properties and potential as anticancer agents. A study exploring the structure-cytotoxicity relationship of furo[2,3-b]chromone derivatives found that certain derivatives exhibit tumor selectivity, suggesting potential for drug development (Uesawa et al., 2018). Another research identified new benzopyrans from Mallotus apelta leaves, demonstrating strong cytotoxic effects against human cancer cell lines (Kiem et al., 2005).

Antimicrobial Properties

Studies have also highlighted the antimicrobial properties of these compounds. For instance, synthesis and antimicrobial screening of various derivatives indicate their potential as antimicrobial agents (Mulwad & Hegde, 2009).

Germination and Agricultural Applications

The derivatives of this compound have been identified in smoke and are known to stimulate seed germination in a range of plant species, indicating their significance in agricultural sciences (Flematti et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 6-Isopentenyloxyisobergapten is Mycobacterium tuberculosis H37Ra . This compound, along with others like (3R,8S)-falcarindiol, bergapten, isobergapten, angelicin, sphondin, pimpinellin, and isopimpinellin, are identified as the principal constituents responsible for the antimycobacterial activity of the roots of Heracleum maximum .

Mode of Action

It’s known that it exhibits antimycobacterial activity

Biochemical Pathways

Given its antimycobacterial activity, it’s likely that it interferes with the metabolic pathways of mycobacterium tuberculosis

Result of Action

The primary result of the action of 6-Isopentenyloxyisobergapten is its antimycobacterial activity. It has been found to inhibit the growth of Mycobacterium tuberculosis

Propriétés

IUPAC Name |

5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYROBYWPUVLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178824 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

CAS RN |

24099-29-4 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)